1-Phénylazo-2-hydroxy-3-naphtoate de sodium

Vue d'ensemble

Description

C.I. 37558 is mainly used as organic pigment intermediate. It can produce pigment red 170,pigment orange 22. This product can also be used for dyeing cotton yarn, cotton fabric, vinylon, cotton fibers, viscose and silk and it is generally not used for printing. This product has low affinity to cotton and moderate coupling ability.

Applications De Recherche Scientifique

Microsenseur électrochimique pour la détection des isomères du naphtol

Le 1-Phénylazo-2-hydroxy-3-naphtoate de sodium est utilisé dans la fabrication d'un microsenseur électrochimique pour la détection simultanée des isomères du naphtol . Le microsenseur a présenté de bonnes réponses de détection électrochimique aux isomères typiques du naphtol (1-NAP et 2-NAP). La limite de détection (LOD) du microsenseur pour le 1-NAP a atteint 10 nM, et la LOD pour le 2-NAP était d'environ 20 nM .

Composant pour les systèmes de matériaux multifonctionnels

Les 1-naphtols, qui comprennent le this compound, ont été étudiés pour leur utilisation potentielle dans les systèmes de matériaux multifonctionnels (MFMS). Ces systèmes présentent des fonctions supplémentaires en plus de leurs fonctions primaires associées aux propriétés mécaniques .

Monomères dans la production de plastiques et de polymères

Les naphtols, y compris le this compound, sont utilisés comme monomères dans la production de certains plastiques et polymères .

Expériences d'adsorption

Le this compound a été utilisé dans des expériences d'adsorption impliquant des tensioactifs .

Chimiosenseurs pour les ions cyanure

Les 3-hydroxy-2-naphtoïlhydrazones, qui comprennent la 3-hydroxy-2-naphto-o-phénétidide, ont été synthétisées comme chimiosenseurs sélectifs pour les ions cyanure .

Teinture des textiles

La 3-hydroxy-2-naphto-o-phénétidide est utilisée dans la teinture des fils de coton, des tissus en coton, du PVA, du polyamide, de la viscose et de la soie .

Méthode HPLC en phase inverse (RP)

Le 2-naphtalènecarboxamide, N-(2-éthoxyphényl)-3-hydroxy-, peut être analysé par cette méthode HPLC en phase inverse (RP) avec des conditions simples .

Matériaux anticorrosifs et dispositifs optiques non linéaires (NLO)

Les 1-naphtols, y compris le this compound, ont été étudiés pour leur utilisation potentielle comme matériaux anticorrosifs et comme très bons matériaux pour les dispositifs NLO en raison de la grande stabilité de la structure aromatique couplée à la polarité donnée par les substituants .

Mécanisme D'action

Target of Action

Naphthol AS-PH is primarily used as a coupling partner in the preparation of some azo dyes . It is also used as a substrate in enzyme-linked immunosorbent assays (ELISA) for the detection of phosphatase activity . Therefore, its primary targets are the enzymes involved in these processes.

Mode of Action

Naphthol AS-PH interacts with its targets, primarily enzymes, to bring about changes in their activity. For instance, in the case of phosphatase enzymes, Naphthol AS-PH serves as a substrate that is acted upon by the enzyme . In the dye preparation process, it couples with other compounds to form azo dyes .

Biochemical Pathways

It is known to be involved in the enzymatic reactions where it serves as a substrate . It also plays a role in the synthesis of azo dyes .

Pharmacokinetics

It is known that it has a melting point of 157158℃, a boiling point of 4362°C at 760 mmHg, and a flash point of 2176°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Naphthol AS-PH’s action depends on its application. In ELISA assays, its hydrolysis by phosphatase enzymes leads to a detectable product . In dye synthesis, it couples with other compounds to form azo dyes .

Action Environment

The action, efficacy, and stability of Naphthol AS-PH can be influenced by various environmental factors. For instance, its solubility can affect its availability for enzymatic reactions. Its stability can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Naphthol AS-PH exhibits phenolic properties due to the hydroxyl group, making it reactive in various biochemical reactions, including coupling and electrophilic aromatic substitution . It interacts with enzymes, proteins, and other biomolecules in these reactions. For example, in the Voges-Proskauer test, it is used to determine if an organism produces acetylmethyl carbinol from glucose fermentation .

Cellular Effects

Its analog, 1-Naphthol, has been shown to protect cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production . It can stimulate the production of important enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and glutathione-S-transferase (GST), which play a critical role in free radical clearance .

Molecular Mechanism

Its analog, 1-Naphthol, undergoes metabolism primarily through oxidation and conjugation with glucuronic acid . The resulting metabolites are then excreted from the body through urine and bile .

Temporal Effects in Laboratory Settings

Its analog, 1-Naphthol, has a short half-life of approximately 2-3 hours .

Dosage Effects in Animal Models

Its analog, 1-Naphthol, has shown acute toxicity at high doses, leading to mortality and kidney and stomach lesions in mice .

Metabolic Pathways

Its analog, 1-Naphthol, is a derivative of naphthalene, a hydrocarbon found in large quantities in coal-tar . It undergoes metabolism primarily through oxidation and conjugation with glucuronic acid .

Transport and Distribution

Its analog, 1-Naphthol, is rapidly absorbed through the skin, eyes, and respiratory tract .

Subcellular Localization

Its analog, 1-Naphthol, has been shown to be localized at particulate sites in the plant cell cytoplasm .

Propriétés

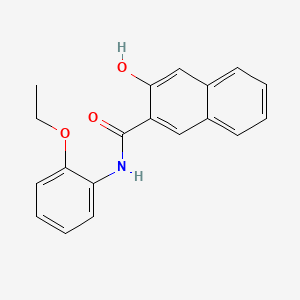

IUPAC Name |

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIGDUAONGBUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059063 | |

| Record name | 3-Hydroxy-2-naphtho-o-phenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-74-0 | |

| Record name | N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-PH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphtho-o-phenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ethoxy-3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBB37245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.